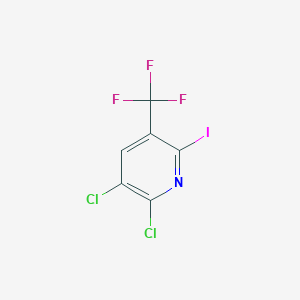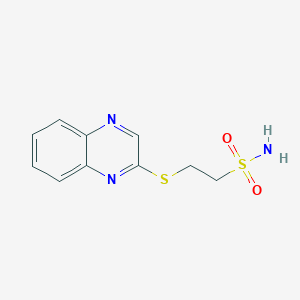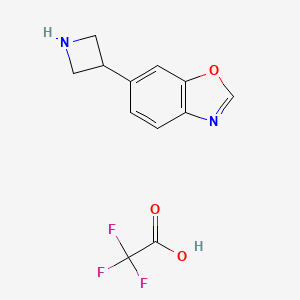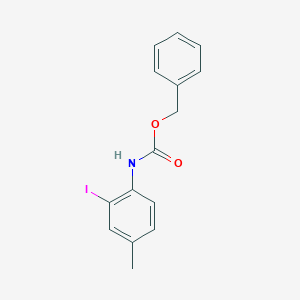
rac-(1R,3R)-3-methanesulfonylcyclopentane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,3R)-3-methanesulfonylcyclopentane-1-thiol is a chiral compound with significant interest in various fields of scientific research. This compound features a cyclopentane ring substituted with a methanesulfonyl group and a thiol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-methanesulfonylcyclopentane-1-thiol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine.
Addition of the Thiol Group: The thiol group can be introduced through thiolation reactions using thiolating agents like hydrogen sulfide (H2S) or thiourea.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R)-3-methanesulfonylcyclopentane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Reduction: The methanesulfonyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, thiolating agents
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Methyl-substituted cyclopentane derivatives
Substitution: Thioethers, sulfur-containing compounds
Scientific Research Applications
rac-(1R,3R)-3-methanesulfonylcyclopentane-1-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,3R)-3-methanesulfonylcyclopentane-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3R)-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid
- rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid
- rac-(1R,3R)-3-sulfanylcyclobutane-1-carboxylic acid
Uniqueness
rac-(1R,3R)-3-methanesulfonylcyclopentane-1-thiol is unique due to the presence of both a methanesulfonyl group and a thiol group on the cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C6H12O2S2 |
|---|---|
Molecular Weight |
180.3 g/mol |
IUPAC Name |
(1R,3R)-3-methylsulfonylcyclopentane-1-thiol |
InChI |
InChI=1S/C6H12O2S2/c1-10(7,8)6-3-2-5(9)4-6/h5-6,9H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
UAMWTTAIRHYPLG-PHDIDXHHSA-N |
Isomeric SMILES |
CS(=O)(=O)[C@@H]1CC[C@H](C1)S |
Canonical SMILES |
CS(=O)(=O)C1CCC(C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


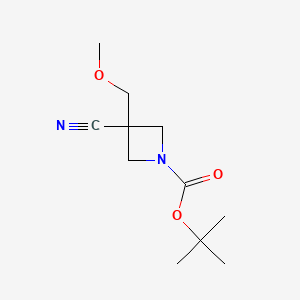
![tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate](/img/structure/B13506221.png)

![(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride](/img/structure/B13506231.png)
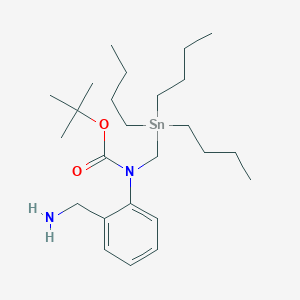
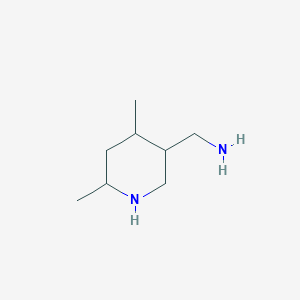

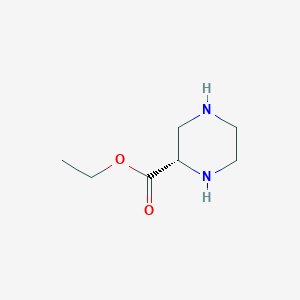
![2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B13506268.png)
